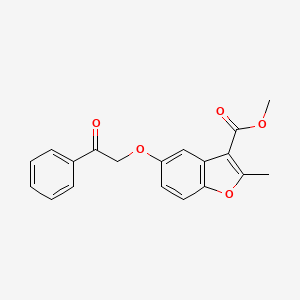

![molecular formula C17H15N3O3S B2419957 (E)-4-nitro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 681156-72-9](/img/structure/B2419957.png)

(E)-4-nitro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

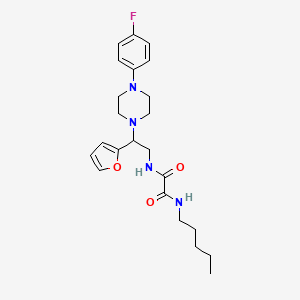

Benzo[d]thiazol-2(3H)-one is a heterocyclic aromatic hydrocarbon containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in their structures . It’s been found in the secondary metabolites of certain microorganisms .

Synthesis Analysis

The synthesis of benzo[d]thiazol-2(3H)-one derivatives often involves coupling reactions with various reagents . For example, one method involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .

Molecular Structure Analysis

The structure of benzo[d]thiazol-2(3H)-one derivatives can be analyzed using various spectroscopic techniques, including IR, 1H, 13C NMR, and mass spectral data .

Chemical Reactions Analysis

The chemical reactions involving benzo[d]thiazol-2(3H)-one derivatives can vary widely depending on the specific derivative and reaction conditions .

Physical And Chemical Properties Analysis

The physical and chemical properties of benzo[d]thiazol-2(3H)-one derivatives can be determined using various analytical techniques .

Scientific Research Applications

LC-MS/MS Study of Degradation Processes

A study employing liquid chromatography coupled with mass spectrometry (LC-MS/MS) investigated the stability and degradation pathways of nitisinone, a compound with some structural relevance. The study's focus on stability in various conditions, identification of degradation products, and the implications for medical applications offers insights into similar research methodologies that could be applied to “(E)-4-nitro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide” (H. Barchańska et al., 2019).

Antimicrobial and Anticancer Potential of Benzothiazoles

Benzothiazole derivatives, including those with nitro groups, have been explored for their broad spectrum of antimicrobial and anticancer activities. The versatility of the benzothiazole scaffold allows for significant pharmaceutical applications, suggesting that related compounds might be developed for similar purposes (A. Kamal et al., 2015).

Central Nervous System (CNS) Acting Drugs

Research on the conversion of benzimidazoles, imidazothiazoles, and imidazoles into potent CNS acting drugs highlights the potential neurological applications of structurally related compounds. This indicates an area of interest for exploring the effects of “(E)-4-nitro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide” on the CNS (S. Saganuwan, 2020).

Environmental Impact and Degradation

Investigations into the environmental fate, behavior, and degradation processes of organic compounds, such as parabens, provide a model for studying the environmental impact of chemical compounds. This research avenue could be relevant for assessing the ecological footprint and degradation pathways of benzothiazole derivatives (Camille Haman et al., 2015).

Safety And Hazards

Future Directions

properties

IUPAC Name |

4-nitro-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S/c1-10-8-11(2)15-14(9-10)24-17(19(15)3)18-16(21)12-4-6-13(7-5-12)20(22)23/h4-9H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYLUEBLWWFMYTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])N2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-4-nitro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propane-1-sulfonamide](/img/structure/B2419876.png)

![3-allyl-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2419881.png)

![N,N-dimethyl-N'-(3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)benzene-1,4-diamine](/img/structure/B2419891.png)

![N-{3-[ethyl(3-methylphenyl)amino]propyl}-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B2419892.png)

![9-benzyl-3-[(4-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2419897.png)